![molecular formula C15H16OTe B14428170 [(2-Methoxy-2-phenylethyl)tellanyl]benzene CAS No. 82486-29-1](/img/structure/B14428170.png)
[(2-Methoxy-2-phenylethyl)tellanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Methoxy-2-phenylethyl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a 2-methoxy-2-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-2-phenylethyl)tellanyl]benzene typically involves the reaction of tellurium reagents with appropriate organic substrates. One common method is the reaction of diphenyl ditelluride with 2-methoxy-2-phenylethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the tellurium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Methoxy-2-phenylethyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of tellurium hydrides or tellurium-free organic compounds.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[(2-Methoxy-2-phenylethyl)tellanyl]benzene has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of [(2-Methoxy-2-phenylethyl)tellanyl]benzene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form covalent bonds with biomolecules, leading to the modulation of their activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl ditelluride: A related organotellurium compound with two phenyl groups bonded to a tellurium atom.
(2-Methoxy-2-phenylethyl)selenyl]benzene: A selenium analog of [(2-Methoxy-2-phenylethyl)tellanyl]benzene with similar chemical properties.
Phenyl telluride: A simpler organotellurium compound with a single phenyl group bonded to a tellurium atom.
Uniqueness
This compound is unique due to the presence of both a methoxy and a phenylethyl group, which can influence its reactivity and biological activity. The combination of these functional groups with the tellurium atom provides a distinct chemical profile compared to other organotellurium compounds.
Eigenschaften
CAS-Nummer |
82486-29-1 |
|---|---|
Molekularformel |
C15H16OTe |
Molekulargewicht |
339.9 g/mol |
IUPAC-Name |
(2-methoxy-2-phenylethyl)tellanylbenzene |
InChI |
InChI=1S/C15H16OTe/c1-16-15(13-8-4-2-5-9-13)12-17-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI-Schlüssel |
HCNBOROMAHZHDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C[Te]C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
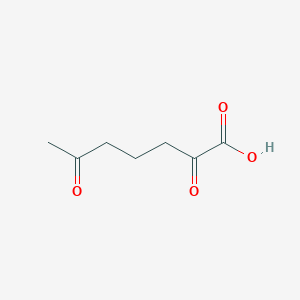
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)

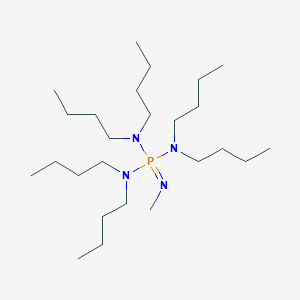
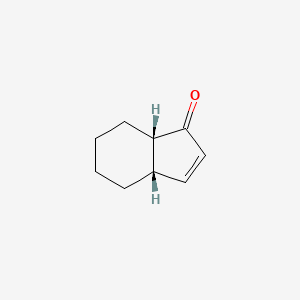
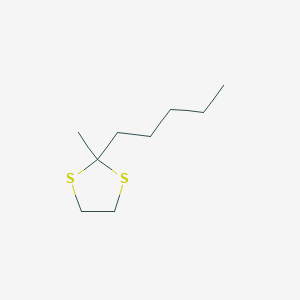

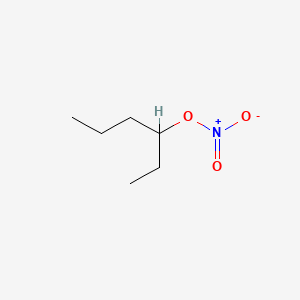
phosphanium chloride](/img/structure/B14428152.png)


